molecular formula C16H21N3O B10901810 N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide

N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide

Cat. No.: B10901810
M. Wt: 271.36 g/mol
InChI Key: WSPOVTPLKHUSIO-BMRADRMJSA-N
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Description

N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system fused with a benzohydrazide moiety, which includes a dimethylamino group. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-(dimethylamino)benzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-BICYCLO[2.2.1]HEPT-2-YLIDEN-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to its combination of a bicyclic ring system and a benzohydrazide moiety with a dimethylamino group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H21N3O/c1-19(2)14-7-5-12(6-8-14)16(20)18-17-15-10-11-3-4-13(15)9-11/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,18,20)/b17-15+

InChI Key

WSPOVTPLKHUSIO-BMRADRMJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/2\CC3CCC2C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=C2CC3CCC2C3

Origin of Product

United States

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